![molecular formula C21H17F2N3O2S B2879230 2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-31-4](/img/structure/B2879230.png)
2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17F2N3O2S and its molecular weight is 413.44. The purity is usually 95%.
BenchChem offers high-quality 2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, like the compound , have been recognized for their antimicrobial properties. The presence of the thiazole ring is known to contribute to the inhibition of bacterial growth. Research has shown that modifications to the thiazole structure can lead to compounds that are effective against a range of microbial pathogens .
Anticancer Properties
The structural complexity of thiazole-containing compounds provides a platform for anticancer activity. Some derivatives have been synthesized and tested for their cytotoxic effects on various human tumor cell lines, showing promising results as potential antitumor agents .
COX Inhibition
Thiazole carboxamide derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. Studies have indicated that these compounds can selectively inhibit COX-2 over COX-1, which is desirable for reducing side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Enzyme Inhibition
Specific thiazole derivatives have been identified as potent inhibitors of certain enzymes, such as CK1δ/ε. These enzymes are involved in various cellular processes, and their inhibition can be beneficial in treating diseases like cancer and neurodegenerative disorders .
Analgesic and Anti-inflammatory Uses
The compound’s structural analogs have shown potential as analgesic and anti-inflammatory agents. By targeting specific pathways in the body, these compounds can provide relief from pain and inflammation, which is crucial for conditions like arthritis .
Neuroprotective Effects
Thiazole derivatives have also been explored for their neuroprotective effects. The ability to modulate neurotransmitter systems or protect neural tissue from damage makes these compounds interesting candidates for the treatment of neurodegenerative diseases .
properties
IUPAC Name |
2-benzamido-N-[(2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O2S/c22-15-7-4-8-16(23)14(15)11-24-20(28)13-9-10-17-18(13)25-21(29-17)26-19(27)12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMHOQMDBXAYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCC3=C(C=CC=C3F)F)N=C(S2)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.